molecular formula C10H20N4O4S2 B14220415 3,6-Di(butane-1-sulfonyl)-1,4-dihydro-1,2,4,5-tetrazine CAS No. 832112-52-4

3,6-Di(butane-1-sulfonyl)-1,4-dihydro-1,2,4,5-tetrazine

Cat. No.: B14220415
CAS No.: 832112-52-4
M. Wt: 324.4 g/mol
InChI Key: XMSSKIDDTNDDFG-UHFFFAOYSA-N
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Description

3,6-Di(butane-1-sulfonyl)-1,4-dihydro-1,2,4,5-tetrazine is a synthetic organic compound that belongs to the class of tetrazines. Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms. This particular compound is characterized by the presence of butane-1-sulfonyl groups attached to the tetrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di(butane-1-sulfonyl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of a tetrazine precursor with butane-1-sulfonyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,6-Di(butane-1-sulfonyl)-1,4-dihydro-1,2,4,5-tetrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrotetrazine derivatives.

    Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce dihydrotetrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-Di(butane-1-sulfonyl)-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the formation of reactive intermediates or by binding to specific sites on target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Di(methylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine
  • 3,6-Di(ethylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine
  • 3,6-Di(propylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine

Uniqueness

3,6-Di(butane-1-sulfonyl)-1,4-dihydro-1,2,4,5-tetrazine is unique due to the presence of butane-1-sulfonyl groups, which may impart distinct chemical and physical properties compared to its analogs with shorter alkyl chains

Properties

CAS No.

832112-52-4

Molecular Formula

C10H20N4O4S2

Molecular Weight

324.4 g/mol

IUPAC Name

3,6-bis(butylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine

InChI

InChI=1S/C10H20N4O4S2/c1-3-5-7-19(15,16)9-11-13-10(14-12-9)20(17,18)8-6-4-2/h3-8H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

XMSSKIDDTNDDFG-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=NNC(=NN1)S(=O)(=O)CCCC

Origin of Product

United States

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